
8-(3,5-Difluorophenyl)quinoline
Vue d'ensemble
Description
8-(3,5-Difluorophenyl)quinoline (8-DFPQ) is a heterocyclic, organofluorine compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 270.17 g/mol, and a melting point of approximately 118°C. 8-DFPQ has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
Crystal Structures and Complex Formation
- Dichloridopalladium(II), -platinum(II), and -rhodium(III) complexes containing 8-(diphenylphosphanyl)quinoline have been studied, showing how this quinoline derivative forms a planar five-membered chelate ring in these complexes (Suzuki et al., 2015).
Chemical Synthesis and Properties
- Synthesis and crystal structure analysis of quinoline-based derivatives have been explored, including studies on their electronic and nonlinear optical properties, highlighting the significance of quinoline in biological and technological applications (Khalid et al., 2019).
- The reactivity of 8-(dimesitylboryl)quinoline has been examined, demonstrating hydrolysis and coordination with metals like Cu(I), Ag(I), and Pd(II), which underlines the versatility of quinoline derivatives in forming coordination complexes (Son, Pudenz, & Hoefelmeyer, 2010).
Applications in Material Science
- Quinoline derivatives such as 8-aminoquinoline and 8-nitroquinoline have been studied for their corrosion inhibition properties on aluminium alloys, showing their potential as protective agents in material science (Wang et al., 2015).
Potential in Drug Discovery
- Quinoline compounds, including those similar to 8-(3,5-Difluorophenyl)quinoline, have been found effective in anticancer activity. Their structural diversity makes them useful in synthesizing molecules with medical benefits (Solomon & Lee, 2011).
Novel Synthesis Techniques and Potential Uses
- Innovative synthesis methods for quinoline derivatives have been developed, exploring their potential use in various applications including in photovoltaic properties and as herbicidal agents (E., Oke, & A., 2015).
Propriétés
IUPAC Name |
8-(3,5-difluorophenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N/c16-12-7-11(8-13(17)9-12)14-5-1-3-10-4-2-6-18-15(10)14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOSGTWVSDQBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC(=C3)F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728522 | |
| Record name | 8-(3,5-Difluorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849416-80-4 | |
| Record name | 8-(3,5-Difluorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



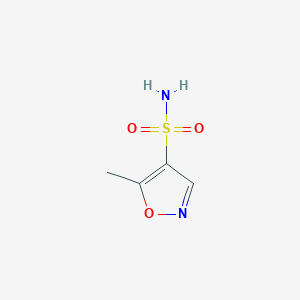
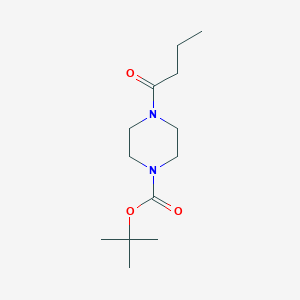

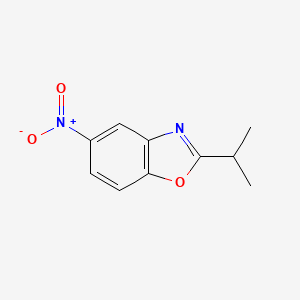
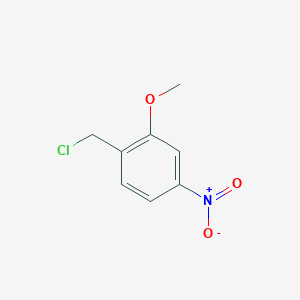

![4-[(4-ethynylphenyl)methyl]morpholine](/img/structure/B6614694.png)
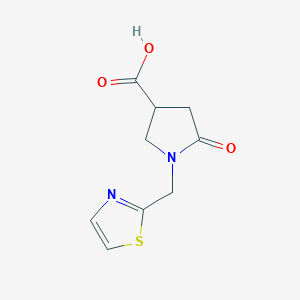

![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)



